molecular formula C19H15N3O7 B11649451 5-(4,5-dimethoxy-2-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4,5-dimethoxy-2-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B11649451
M. Wt: 397.3 g/mol
InChI Key: NSFNNUVCCRPNIM-MDWZMJQESA-N
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Description

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the phenyl group and the nitrophenylmethylidene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15N3O7

Molecular Weight

397.3 g/mol

IUPAC Name

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H15N3O7/c1-28-15-9-11(14(22(26)27)10-16(15)29-2)8-13-17(23)20-19(25)21(18(13)24)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,23,25)/b13-8+

InChI Key

NSFNNUVCCRPNIM-MDWZMJQESA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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